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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzothiazole

Cat. No.: B160982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds
with the molecular formula CsHsN20S. Focusing on a series of aminomethoxybenzothiazole
isomers, this document details their spectroscopic profiles, outlines detailed experimental
protocols for their analysis, and explores their potential biological significance, including
relevant signaling pathways.

Introduction to CsHsN20S Isomers

The molecular formula CsHsN20S corresponds to a variety of structural isomers, with
aminomethoxy-substituted benzothiazoles being a prominent class. These compounds are of
significant interest in medicinal chemistry due to the diverse biological activities exhibited by the
benzothiazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
[2] This guide will focus on the characterization of four key isomers:

2-Amino-6-methoxybenzothiazole (1)

5-Amino-2-methoxybenzothiazole (11)

2-Methoxy-1,3-benzothiazol-6-amine (ll1)

2-Amino-4-methoxybenzothiazole (V)
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A thorough understanding of the analytical characterization of these isomers is crucial for their

identification, purity assessment, and further development as potential therapeutic agents.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the four

CsHsN20S isomers. This data is essential for their identification and differentiation.

Table 1: Physicochemical Properties of CsHsN20S Isomers

2-Amino-6- 5-Amino-2- 2-Methoxy-1,3- 2-Amino-4-
Property methoxybenzo methoxybenzo benzothiazol- methoxybenzo
thiazole (I) thiazole (I1) 6-amine (lll) thiazole (V)
CAS Number 1747-60-0 99584-07-3 102308-71-4 5464-79-9
Molecular Weight ~ 180.23 g/mol 180.23 g/mol 180.23 g/mol 180.23 g/mol
Melting Point ) )
0 165-167 Not available Not available 153-155
Fine off-white to ) ) ) )
Appearance ) White solid Not available Solid
light tan powder
Table 2: tH NMR Spectral Data (0, ppm)
2-Amino-6- 5-Amino-2- 2-Methoxy-1,3- 2-Amino-4-
Proton methoxybenzo methoxybenzo benzothiazol- methoxybenzo
thiazole (1) thiazole (I1) 6-amine (lll) thiazole (V)
Data not Data not Data not
-OCHs 3.81 (s, 3H) _ . .
available available available
Data not Data not Data not
-NH: 5.41 (bs, 2H)
available available available
7.47 (d, 1H),
Data not Data not Data not
Aromatic-H 7.14 (d, 1H),
available available available
6.93 (dd, 1H)
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Table 3: 13C NMR Spectral Data (8, ppm)

2-Amino-6- 5-Amino-2- 2-Methoxy-1,3- 2-Amino-4-
Carbon methoxybenzo methoxybenzo benzothiazol- methoxybenzo
thiazole (I) thiazole (I1) 6-amine (lll) thiazole (V)
Data not Data not Data not
C=N 166.2
available available available
Data not Data not Data not
Aromatic C-O 145.1 ) ] )
available available available
138.6, 126.5,
) Data not Data not Data not
Aromatic C 124.6, 121.4, ) ] )
available available available
116.5
Data not Data not Data not
-OCHs 56.8
available available available

Table 4: Infrared (IR) Spectral Data (cm~1)
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. 2-Amino-6- 5-Amino-2- 2-Methoxy-1,3- 2-Amino-4-
Functional .
= methoxybenzo methoxybenzo benzothiazol- methoxybenzo
rou
> thiazole (I) thiazole (Il) 6-amine (lll) thiazole (IV)

Data not Data not Data not

N-H stretch 3389 ) ] )
available available available

C-H stretch - Data not Data not Data not

) Not specified ) ) )

(aromatic) available available available
Data not Data not Data not

C=N stretch 1644 ) ] ]
available available available

C=C stretch 1585 Data not Data not Data not

(aromatic) available available available
Data not Data not Data not

C-N stretch 1442 ) ] )
available available available
Data not Data not Data not

C-S stretch 2733 ) ] ]
available available available

Table 5: Mass Spectrometry Data (m/z)

2-Amino-6- 5-Amino-2- 2-Methoxy-1,3- 2-Amino-4-
lon methoxybenzo methoxybenzo benzothiazol- methoxybenzo
thiazole (1) thiazole (Il) 6-amine (lll) thiazole (IV)
Data not Data not Data not
M]* 180 : . .
available available available
Data not Data not Data not
[M+H]* 181.04301
available available available

Table 6: Elemental Analysis Data (%)
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2-Amino-6-

Element Theoretical methoxybenzothiazole (1)
(Found)

C 53.31 52.26

H 4.47 4.35

N 15.54 15.37

O 8.88 Not determined

S 17.79 17.61

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality,
reproducible characterization data. The following sections provide methodologies for the key
analytical techniques used in the characterization of CsHsN20S isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Protocol:

o Sample Preparation: Dissolve 5-10 mg of the purified CsHsN20S isomer in approximately 0.6
mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a clean NMR tube.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

e 'H NMR Acquisition:

o Acquire the *H NMR spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio.
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o Typical parameters: pulse width of 30°, acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds.

e 13C NMR Acquisition:
o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with a universal attenuated total
reflectance (UATR) accessory.

Protocol:

o Sample Preparation: Place a small amount of the solid CsHsN20S isomer directly onto the
diamond crystal of the UATR accessory.

e Background Spectrum: Record a background spectrum of the empty accessory to subtract
atmospheric and instrumental interferences.

e Sample Spectrum Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.
o Acquire the IR spectrum over the range of 4000-400 cm™1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a time-of-flight (TOF) or quadrupole
instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

Protocol:

o Sample Preparation: Prepare a dilute solution of the CsHsN20S isomer in a suitable solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1-10 pg/mL.

 Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure
mass accuracy.

o Sample Infusion: Introduce the sample solution into the ionization source via direct infusion
or through a liquid chromatography (LC) system.

» Data Acquisition:

o Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's
properties.

o For high-resolution mass spectrometry (HRMS), ensure the instrument is operating in the
appropriate mode to obtain accurate mass measurements for elemental composition
determination.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]*
or [M+H]*) and any characteristic fragment ions.

Elemental Analysis

Objective: To determine the elemental composition of the molecule.

Instrumentation: A CHNS/O elemental analyzer.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Protocol:

o Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the pure, dry
CsHsN20S isomer into a tin or silver capsule.

e Instrument Setup: Calibrate the instrument using a certified organic standard with a known
elemental composition.

o Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream
of oxygen. This process converts the elements into their respective gaseous oxides (COz,
H20, NOx, SOz2).

e Reduction and Separation: The combustion gases are passed through a reduction furnace to
convert nitrogen oxides to N2. The gases are then separated using a chromatographic
column.

» Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

o Calculation: The instrument's software calculates the percentage of each element based on
the detector response and the initial sample weight.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities. Notably,
derivatives of 2-amino-6-methoxybenzothiazole have been shown to induce apoptosis in
cancer cells.[3] This process is often mediated through the intrinsic, or mitochondrial, signaling
pathway.

Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is a crucial mechanism for programmed cell death, initiated by
various intracellular stresses. A simplified representation of this pathway and the potential
involvement of a CsHsN20S compound is depicted below.
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Caption: Intrinsic apoptosis pathway induced by a CsHsN20OS compound.

This pathway is initiated by cellular stress, which can be mimicked or enhanced by the
CsHsN20S compound. This leads to the activation of pro-apoptotic proteins (like Bax and Bak)
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and the inhibition of anti-apoptotic proteins (like Bcl-2 and Bcl-xL). This imbalance disrupts the
mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome. The
apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner
caspase, pro-caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading
to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

The comprehensive characterization of CsHsN20S isomers, such as the
aminomethoxybenzothiazoles, is fundamental for their potential application in drug discovery
and development. The combination of NMR, FT-IR, mass spectrometry, and elemental analysis
provides a robust analytical toolkit for unambiguous structure elucidation and purity
assessment. Furthermore, understanding their biological activities, such as the induction of
apoptosis, opens avenues for the rational design of novel therapeutic agents. The detailed
protocols and data presented in this guide serve as a valuable resource for researchers in the
field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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